N-(2,4-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-15(2)11-12-28-22(31)18-7-5-6-8-20(18)29-23(28)26-27-24(29)32-14-21(30)25-19-10-9-16(3)13-17(19)4/h5-10,13,15H,11-12,14H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNCXRCBEREWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in cancer treatment and antiviral applications. This article synthesizes current research findings on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a complex molecular structure that includes:
- A dimethylphenyl moiety
- A triazoloquinazoline core
- A thioacetamide functional group
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties by targeting specific kinases involved in cell proliferation. For instance:
- Polo-like kinase 1 (Plk1) has been identified as a key target. Inhibitors derived from related scaffolds have shown up to 10-fold higher inhibitory activity against Plk1 compared to previous inhibitors (Kd ~ 450 nM) .
| Compound | Target | IC50 (μM) |
|---|---|---|
| Compound A | Plk1 PBD | 0.45 |
| Compound B | Plk1 PBD | 0.35 |
Antiviral Activity
The compound's structural analogs have also been explored for their antiviral properties. For example:
- Certain derivatives have demonstrated efficacy against viral RNA polymerases, with IC50 values indicating potent inhibition of viral replication .
| Compound | Virus Target | IC50 (μM) |
|---|---|---|
| Compound C | HCV NS5B | 32.2 |
| Compound D | DENV | 7.2 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound.
- Modifications to the thio group and variations in the alkyl chain length have been shown to influence potency significantly.
| Modification | Effect on Activity |
|---|---|
| Increasing alkyl chain length | Enhanced potency against Plk1 |
| Altering thio group substituents | Variable effects on cellular uptake and activity |
Case Studies
In preclinical studies involving various cancer cell lines:
- Breast Cancer Models : The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in MCF7 cells.
- Liver Cancer Models : Similar effects were noted in HepG2 cells with a dose-dependent response observed.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the triazoloquinazolinone core and the acetamide side chain. Key analogs include:
Physicochemical and ADMET Properties
- Metabolic Stability : Thioether linkages (as in the target compound) are generally resistant to hydrolysis, but branched alkyl chains may slow cytochrome P450-mediated oxidation .
- Solubility : The dimethylphenyl group introduces steric bulk, which may reduce aqueous solubility compared to smaller aryl substituents (e.g., 4-nitrophenyl in ) .
Research Findings and Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
